REACTION_SMILES
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[Cl:14][CH:15]([Cl:16])[Cl:17].[NH2:1][c:2]1[c:3]([CH2:12][OH:13])[cH:4][n:5][c:6]2[n:7]1[n:8][c:9]([CH3:11])[cH:10]2.[O:18]=[Mn:19]=[O:20]>>[NH2:1][c:2]1[c:3]([CH:12]=[O:13])[cH:4][n:5][c:6]2[n:7]1[n:8][c:9]([CH3:11])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2ncc(CO)c(N)n2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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Cc1cc2ncc(C=O)c(N)n2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |